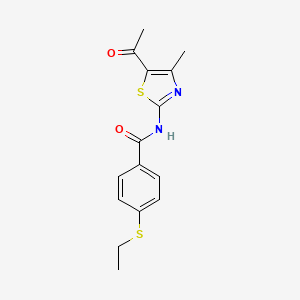

N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-4-20-12-7-5-11(6-8-12)14(19)17-15-16-9(2)13(21-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYVFBAUVZNPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Thiazole Formation: Starting with a suitable thiazole precursor, such as 2-aminothiazole, which can be acetylated to introduce the acetyl group at the 5-position.

Benzamide Formation: The thiazole derivative can then be coupled with 4-(ethylthio)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated thiazole derivatives.

Scientific Research Applications

N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide has been studied for its various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Key areas of investigation include:

Antimicrobial Activity

Research indicates that compounds with thiazole rings often exhibit significant antibacterial activity against various strains of bacteria. For example:

- Case Study : A study demonstrated that related thiazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

- Case Study : In vitro studies revealed that similar compounds exhibited selective cytotoxicity against cancer cell lines such as MDA-MB-231. The mechanism involved apoptosis induction in treated cells .

Enzyme Inhibition

The compound may interact with specific enzymes, modulating their activity:

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide would depend on its specific biological target. Generally, compounds with thiazole and benzamide moieties can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-(4-methylthiazol-2-yl)-4-(ethylthio)benzamide: Similar structure but lacks the acetyl group.

N-(5-acetylthiazol-2-yl)-4-(ethylthio)benzamide: Similar structure but lacks the methyl group on the thiazole ring.

Uniqueness

N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide is unique due to the presence of both the acetyl and methyl groups on the thiazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound features a thiazole ring and a benzamide moiety, with an ethylthio group that enhances its chemical reactivity. The structural formula can be represented as follows:

This unique combination of functional groups contributes to its diverse biological activities.

This compound interacts with various molecular targets, leading to several biological effects:

- Enzyme Inhibition : The thiazole ring may inhibit specific enzymes, modulating their activity and affecting metabolic pathways.

- Cell Signaling Modulation : The compound can influence signaling pathways, potentially impacting cellular processes such as apoptosis and proliferation.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antibacterial activity. For instance, derivatives of thiazole compounds have been reported to inhibit bacterial growth effectively, with some exhibiting minimum inhibitory concentrations (MICs) below 10 µg/mL against various strains .

- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have indicated that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways .

- Anti-inflammatory Effects : Some studies suggest that compounds within the thiazole family can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound is being explored for various applications in medicinal chemistry:

- Drug Development : Its unique structure makes it a candidate for further development into novel therapeutic agents targeting bacterial infections and cancer.

- Agrochemicals : The compound's antimicrobial properties may also lend themselves to applications in agricultural chemistry, particularly in developing new pesticides or fungicides.

Q & A

Q. What are the established synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide?

The compound can be synthesized via amide coupling between 5-acetyl-4-methylthiazol-2-amine and 4-(ethylthio)benzoyl chloride. A typical protocol involves dissolving the amine in pyridine, adding the acyl chloride under stirring, and allowing the reaction to proceed overnight at room temperature. Purification includes washing with sodium bicarbonate, chromatography, and recrystallization from methanol . Monitoring via TLC (e.g., 20% ethyl acetate/hexane) ensures reaction completion .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and amide bond formation (e.g., aromatic protons at δ 7.2–8.1 ppm, acetyl methyl at δ 2.5 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., centrosymmetrical dimers via N–H···N bonds) .

Q. How is purity assessed during synthesis?

Purity is monitored via TLC (silica gel, UV visualization) and quantified using HPLC (C18 column, acetonitrile/water gradient). Melting point consistency (e.g., ±1°C deviation) and elemental analysis (C, H, N ±0.3%) further validate purity .

Advanced Research Questions

Q. How can hydrogen-bonding networks influence crystallographic refinement for this compound?

Intermolecular interactions (e.g., N–H···N and C–H···O bonds) stabilize molecular packing, as seen in similar benzamide derivatives. Using SHELXL for refinement, hydrogen atom positions are modeled geometrically with riding constraints (C–H = 0.93 Å, N–H = 0.86 Å). Non-classical bonds (e.g., C–H···F) are identified via distance-angle criteria (d < 2.5 Å, θ > 120°) and included in the final cif file .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays)?

- Dose-Response Analysis : Confirm IC50 consistency across replicates (e.g., SMO inhibition assays ).

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays.

- Metabolic Stability Testing : Rule out false negatives due to rapid degradation (e.g., microsomal incubation ).

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -Br, -CF3) to enhance binding to hydrophobic enzyme pockets .

- Benzamide Substituents : Replace ethylthio with morpholine or pyridyl groups to improve solubility and target affinity .

- Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like PFOR enzyme or Hedgehog pathway proteins .

Q. What advanced techniques characterize photophysical properties for optoelectronic applications?

- UV-Vis Spectroscopy : Identify π→π* transitions in the thiazole-benzamide system (λmax ~280–320 nm).

- Cyclic Voltammetry : Measure HOMO/LUMO levels (e.g., E1/2 vs. Fc/Fc+).

- Time-Resolved Fluorescence : Assess excited-state lifetimes for OLED or sensor applications .

Methodological Best Practices

- Crystallographic Refinement : Always validate SHELXL outputs with R-factor convergence (R1 < 5%) and check for missed symmetry operations .

- SAR Experimental Design : Include positive controls (e.g., vismodegib for SMO inhibition ) and scaffold-hopping derivatives to isolate substituent effects.

- Data Reproducibility : Archive raw spectra (NMR, IR) and crystallographic cif files in public repositories (e.g., Cambridge Crystallographic Data Centre).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.